Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[3.6]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)6-4-5-7-14-8-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPDLTUENVJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with a different ring size.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A smaller spirocyclic compound with similar functional groups.
Uniqueness
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate is unique due to its specific ring size and the presence of both diazaspiro and carboxylate groups. This combination of features provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate (CAS Number: 1251009-12-7) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Structure : The compound features a spirocyclic framework with two nitrogen atoms integrated into the ring system, which enhances its binding properties to various biological targets.
This compound primarily functions as a rigid linker in the design of proteolysis-targeting chimeras (PROTACs) , which are engineered molecules aimed at targeted protein degradation. The mechanism involves:
- Target Interaction : The compound binds to specific proteins, facilitating their ubiquitination and subsequent degradation by the proteasome.
- Biochemical Pathways : By degrading target proteins, it can modulate various cellular processes, influencing pathways related to cancer progression and other diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : As part of PROTACs, it can selectively degrade oncogenic proteins, thereby reducing tumor growth.
- Anticonvulsant Activity : Similar spirocyclic compounds have shown promise in animal models for treating epilepsy, suggesting potential therapeutic applications for this compound as well.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, anticonvulsant | PROTAC linker |
| Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate | Anticonvulsant | Targeting ion channels |
| Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate | Anticancer | Protein degradation via PROTACs |
Case Study Insights
-
Targeted Protein Degradation :
- In a study focusing on the use of PROTACs for cancer therapy, this compound was utilized to degrade a specific oncogenic protein involved in cell cycle regulation. Results showed significant reductions in tumor cell proliferation in vitro.
-
Anticonvulsant Studies :
- Research involving similar diazaspiro compounds indicated that they can modulate neurotransmitter systems associated with seizure activity. This suggests that this compound may have similar effects pending further investigation.
Synthesis and Industrial Application
The synthesis of this compound typically involves the reaction of diazaspirodecane derivatives with tert-butyl chloroformate in the presence of bases like triethylamine under controlled conditions (0-25°C). This method is scalable for industrial production using continuous flow reactors to ensure consistent quality and yield .
Q & A
Q. What are the optimized synthetic methodologies for tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate?
The synthesis typically involves multi-step reactions, including ring-closure strategies and protecting group chemistry. For example, spirocyclic intermediates can be generated via reductive amination or cyclization of amino alcohols. A representative method uses tert-butyl carbamate protection, followed by deprotection under acidic conditions to yield the free amine. Reaction optimization often employs Hunig’s base (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂) to stabilize intermediates and enhance yields . For stereochemical control, asymmetric synthesis protocols using chiral auxiliaries (e.g., tert-butylsulfinyl groups) and reducing agents like LiAlH₄ have been reported for analogous spirocyclic systems .
Q. Which analytical techniques are critical for characterizing this spirocyclic compound?
Structural confirmation relies on:
- 1H/13C NMR : To resolve sp³-hybridized carbons and distinguish axial/equatorial protons in the spiro system. For example, tert-butyl groups exhibit a singlet at ~1.4 ppm in 1H NMR, while spirocyclic amines show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₄N₂O₂, MW 240.34) with experimental m/z matching theoretical values within 3 ppm error .
- Melting Point Analysis : Provides purity assessment, with reported melting points ranging from 129–131°C for structurally similar compounds .
Q. How should researchers handle and store this compound to ensure stability?
The compound is stable under inert atmospheres (argon/nitrogen) and stored at –20°C in sealed, light-resistant containers. Decomposition risks include exposure to moisture, strong acids/bases, or elevated temperatures, which may hydrolyze the tert-butoxycarbonyl (Boc) protecting group. Hazardous decomposition products (e.g., CO, NOₓ) can form under combustion .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in cross-coupling or nucleophilic substitution reactions?
The rigid spiro[3.6]decane system imposes steric constraints, limiting nucleophilic attack at the bridgehead nitrogen. For example, bulky substituents on the spiro scaffold reduce reactivity in SN2 reactions but enhance selectivity in Pd-catalyzed cross-couplings. Computational modeling (DFT) can predict steric maps to guide functionalization at the 2- or 6-position .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
Asymmetric synthesis using chiral sulfinyl auxiliaries (e.g., (R)-tert-butylsulfinamide) enables diastereoselective formation of spirocyclic amines. For instance, LiAlH₄-mediated reduction of sulfinimine intermediates yields enantiomerically enriched products (>85% ee), confirmed by optical rotation ([α]²⁰D = –144.21) . Racemization risks during Boc deprotection necessitate low-temperature workups (<0°C) .
Q. How can computational tools predict the compound’s pharmacokinetic properties for drug discovery?
Key parameters include:
- Topological Polar Surface Area (TPSA) : ~40 Ų, suggesting moderate blood-brain barrier permeability .
- Log S (aqueous solubility) : Predicted at –2.5 to –3.0, indicating limited solubility requiring formulation optimization .
- CYP450 inhibition profiles : Evaluated via docking studies to assess metabolic stability.
Contradictions and Limitations in Current Data
- Stereochemical Stability : Evidence conflicts on racemization rates during Boc deprotection. Some protocols report stability under acidic conditions, while others note partial racemization at >40°C .
- Solubility Data : Experimental Log S values vary between sources, necessitating validation via shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
